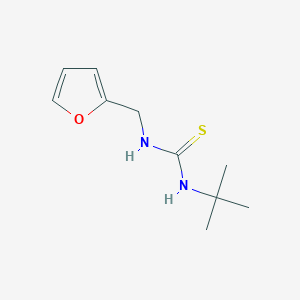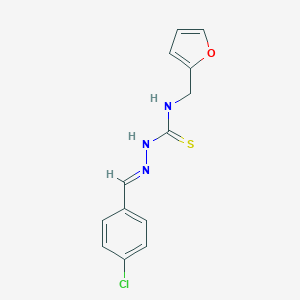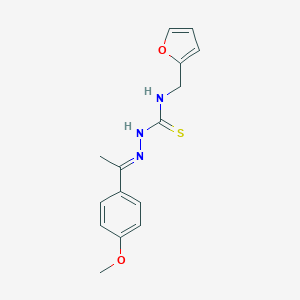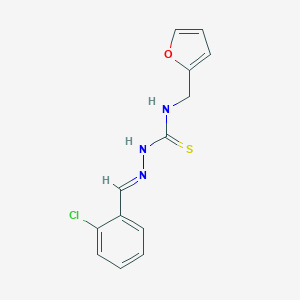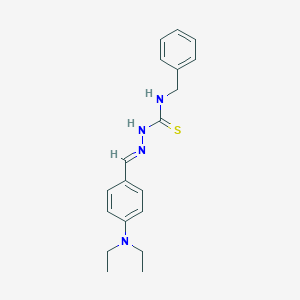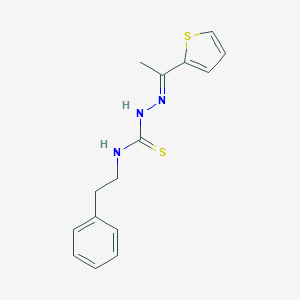![molecular formula C24H24N4O3S2 B380650 2-[[2-[(5-méthyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acétyl]amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle CAS No. 314260-29-2](/img/structure/B380650.png)
2-[[2-[(5-méthyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acétyl]amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents antiviraux
Le cycle 1,2,4-triazole est une caractéristique importante de plusieurs médicaments antiviraux, tels que la ribavirine, qui est utilisée pour traiter l’infection par le virus respiratoire syncytial, l’hépatite C et d’autres maladies virales . Compte tenu de la similitude structurale, le composé en question peut servir de précurseur ou de candidat original pour le développement de nouveaux médicaments antiviraux.
Chimie médicinale : Agents anticancéreux
Des dérivés de 1,2,4-triazole ont été synthétisés et évalués pour leurs activités cytotoxiques contre diverses lignées de cellules cancéreuses humaines . Le composé pourrait constituer un ajout précieux à la bibliothèque de molécules testées pour leurs propriétés anticancéreuses, surtout s’il fait preuve de sélectivité envers les cellules cancéreuses par rapport aux cellules normales.
Chimie de coordination : Ligands pour complexes métalliques
Les 1,2,4-triazoles sont des ligands prometteurs en chimie de coordination en raison de leur capacité à adopter plusieurs modes de coordination . Le composé pourrait être utilisé pour synthétiser des polymères de coordination, potentiellement utiles en catalyse ou en science des matériaux.
Science des matériaux : Diodes électroluminescentes organiques (OLED)
Le cycle triazole est un composant des OLED à émission bleue . Le composé pourrait contribuer au développement de nouveaux matériaux OLED avec une luminosité ou une stabilité améliorée.
Applications thérapeutiques : Chimiothérapie dynamique
Des dérivés de 1,2,4-triazole ont été explorés comme agents de chimiothérapie dynamique contre les cellules cancéreuses . Le composé pourrait être étudié pour son potentiel à générer des espèces réactives de l’oxygène en présence de cellules cancéreuses, conduisant à la mort cellulaire.
Nanotechnologie : Nanoparticules à changement de spin
Des composés à base de triazole ont été utilisés pour obtenir des nanoparticules à changement de spin . Ces nanoparticules ont des applications dans les dispositifs de mémoire, les capteurs et les écrans. Le composé pourrait être un candidat pour la création de nouveaux types de matériaux à changement de spin.
Découverte de médicaments : Synthèse axée sur les pistes
L’échafaudage 1,2,4-triazole est important dans la découverte de médicaments, servant de bloc de construction pour la synthèse axée sur les pistes . Le composé pourrait être utilisé pour générer une variété de dérivés pour des tests pharmacologiques.
Pharmacocinétique : Amélioration des propriétés médicamenteuses
Les composés hétérocycliques comme les 1,2,4-triazoles peuvent améliorer les propriétés pharmacocinétiques et toxicologiques des produits pharmaceutiques . Le composé pourrait être modifié pour améliorer ses propriétés de type médicament, telles que la solubilité, la stabilité et la biodisponibilité.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. As a novel chemical entity, it is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety , which has been associated with antiviral and antimicrobial activities in other compounds . The presence of a piperazine or piperidine subunit has also been reported to enhance the antimicrobial activity of fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities
Result of Action
Compounds with similar structures have shown promising antiviral activity and cytotoxicity at certain concentrations
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds were found to exhibit cytotoxicity at certain concentrations .
Molecular Mechanism
Compounds with similar structures have been found to undergo various reactions such as aromatic nucleophilic substitution .
Propriétés
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-3-31-23(30)21-16-9-5-7-11-18(16)33-22(21)25-20(29)13-32-24-27-26-19-12-14(2)15-8-4-6-10-17(15)28(19)24/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZIMMMXMWFQGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380567.png)
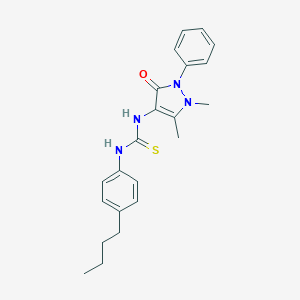
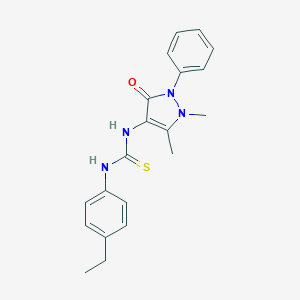
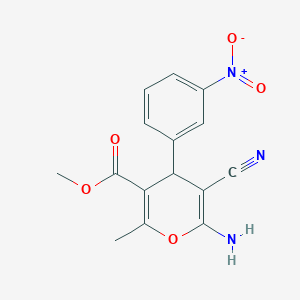

![1-(2-thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B380572.png)
